

# Nesvategrast: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Nesvategrast (formerly known as OTT166 or SF0166) is a novel, potent, and selective small molecule inhibitor of RGD-binding integrins, designed for topical ophthalmic administration. It primarily targets the  $\alpha\nu\beta3$ ,  $\alpha\nu\beta6$ , and  $\alpha\nu\beta8$  integrins, which are key regulators of cellular adhesion, signaling, and angiogenesis. Developed for the treatment of diabetic retinopathy, nesvategrast aims to modulate the pathological vascular processes that characterize the disease. Preclinical studies have demonstrated its ability to inhibit neovascularization and vascular leakage in various animal models. However, the Phase 2 DR:EAM clinical trial in patients with diabetic retinopathy did not meet its primary efficacy endpoints, although the drug was found to be safe and well-tolerated. This technical guide provides a comprehensive overview of the mechanism of action of nesvategrast, summarizing key preclinical and clinical data, and detailing the experimental methodologies used in its evaluation.

# Core Mechanism of Action: Selective Integrin Inhibition

**Nesvategrast** is a synthetic, small molecule designed to mimic the Arg-Gly-Asp (RGD) motif present in many extracellular matrix (ECM) proteins.[1][2][3] This mimicry allows it to bind to and inhibit the function of specific integrins that recognize this sequence. Integrins are heterodimeric transmembrane receptors, composed of  $\alpha$  and  $\beta$  subunits, that mediate cell-







matrix and cell-cell interactions, playing a crucial role in cellular signaling, adhesion, migration, and proliferation.[4]

Nesvategrast exhibits high affinity and selectivity for the  $\alpha\nu\beta3$ ,  $\alpha\nu\beta6$ , and  $\alpha\nu\beta8$  integrins.[5] By blocking the binding of their natural ligands, **nesvategrast** disrupts the downstream signaling cascades that promote pathological angiogenesis and vascular permeability, key drivers of diabetic retinopathy.

## **Downstream Signaling Pathways**

The inhibition of  $\alpha\nu\beta3$ ,  $\alpha\nu\beta6$ , and  $\alpha\nu\beta8$  integrins by **nesvategrast** is believed to interfere with multiple signaling pathways implicated in ocular neovascularization:

ανβ3 Integrin and VEGF Signaling: The ανβ3 integrin is highly expressed on activated endothelial cells during angiogenesis. It physically and functionally interacts with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of VEGF-induced angiogenesis. The binding of ανβ3 to its ligands is thought to be necessary for the full activation of VEGFR-2 and its downstream signaling through pathways such as Ras/MAP kinase, which promotes endothelial cell proliferation, migration, and survival. Nesvategrast, by blocking ανβ3, is hypothesized to attenuate these VEGF-driven pro-angiogenic signals.





Click to download full resolution via product page



ανβ8 Integrin and TGF-β Activation: The ανβ8 integrin is a key activator of Transforming Growth Factor-β (TGF-β), a pleiotropic cytokine with complex roles in angiogenesis and fibrosis. ανβ8 binds to latent TGF-β on the cell surface, leading to its conformational change and subsequent activation, which can then signal through TGF-β receptors. In the context of retinal disease, dysregulated TGF-β signaling can contribute to pathological changes. By inhibiting ανβ8, nesvategrast may modulate TGF-β activity, potentially reducing its detrimental effects.



#### Click to download full resolution via product page

ανβ6 Integrin and Angiogenesis: While primarily studied in the context of epithelial cells and cancer, ανβ6 integrin has also been implicated in angiogenesis. Its expression can be induced in endothelial cells under certain pathological conditions. ανβ6-mediated signaling can influence the expression of pro- and anti-angiogenic factors, such as STAT1 and survivin. Nesvategrast's inhibition of ανβ6 may contribute to its overall anti-angiogenic effect by modulating these pathways.

## **Preclinical Data**

A series of in vitro and in vivo preclinical studies have characterized the pharmacological profile of **nesvategrast**.



**Ouantitative Data** 

| Parameter               | Integrin<br>Subtype | Value             | Cell<br>Line/System                      | Reference |
|-------------------------|---------------------|-------------------|------------------------------------------|-----------|
| IC50                    | ανβ3 (human)        | 0.6 nM            | Purified integrin                        | _         |
| ανβ6 (human)            | 8 nM                | Purified integrin |                                          | _         |
| ανβ8 (human)            | 13 nM               | Purified integrin | _                                        |           |
| IC50 (Cell<br>Adhesion) | Vitronectin         | 7.6 pM - 76 nM    | Human, rat,<br>rabbit, dog cell<br>lines |           |

# **Experimental Protocols**

- Objective: To determine the inhibitory activity of nesvategrast against purified human ανβ3, ανβ6, and ανβ8 integrins.
- Methodology: A competitive binding assay was performed using purified integrins and their respective biotinylated ligands (e.g., vitronectin for ανβ3). **Nesvategrast** was added at varying concentrations, and the displacement of the biotinylated ligand was measured to calculate the IC50 value.
- Objective: To assess the ability of **nesvategrast** to inhibit integrin-mediated cell adhesion.
- Methodology: Various cell lines (human, rat, rabbit, and dog) were seeded onto plates coated
  with vitronectin. Cells were pre-incubated with different concentrations of nesvategrast. After
  an incubation period, non-adherent cells were washed away, and the remaining adherent
  cells were quantified to determine the IC50 for inhibition of cell adhesion.
- Objective: To evaluate the effect of nesvategrast on retinal neovascularization in a model of ischemic retinopathy.
- Methodology: Neonatal mice were exposed to a hyperoxic environment (75% oxygen) from
  postnatal day 7 (P7) to P12 to induce vaso-obliteration in the central retina. At P12, the mice
  were returned to normoxic conditions, which triggers retinal neovascularization.
   Nesvategrast (as a topical eye drop) or vehicle was administered daily. At P17, the retinas



were dissected, flat-mounted, and stained to visualize the vasculature. The extent of neovascularization was quantified and compared between the treatment and control groups.



Click to download full resolution via product page

 Objective: To assess the efficacy of nesvategrast in a model of exudative age-related macular degeneration.



Methodology: Laser photocoagulation was used to rupture Bruch's membrane in the eyes of
adult mice, inducing the growth of new blood vessels from the choroid into the subretinal
space. Topical nesvategrast or vehicle was administered daily. After a defined period
(typically 7-14 days), the eyes were enucleated, and choroidal flat mounts were prepared.
The area of CNV was visualized by staining and quantified.

# **Clinical Development**

Nesvategrast has been evaluated in clinical trials for diabetic eye disease.

# Phase 1b Study in Diabetic Macular Edema (DME)

A Phase 1b clinical trial assessed the safety, tolerability, and biological activity of **nesvategrast** eye drops in patients with DME. The study demonstrated that **nesvategrast** was well-tolerated and showed preliminary evidence of biological activity, supporting further development.

## **Phase 2 DR:EAM Clinical Trial**

- Objective: To evaluate the safety and efficacy of two different doses of nesvategrast eye
  drops compared to placebo in patients with diabetic retinopathy.
- Design: A multicenter, randomized, double-masked, placebo-controlled study.
- Patient Population: 225 adult patients with moderately severe to severe non-proliferative diabetic retinopathy (NPDR) or mild proliferative diabetic retinopathy (PDR) with minimal vision loss.
- Treatment: Patients were randomized to receive one of two concentrations of nesvategrast or a placebo eye drop, administered daily for 24 weeks.
- Primary Endpoint: The percentage of patients with a ≥2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS) score at 24 weeks.
- Secondary Endpoints: Included the prevention of progression to vision-threatening events (VTEs) and the time to requirement for intravitreal injections or laser treatment.

# **Topline Results of the DR:EAM Trial**



In March 2024, it was announced that the DR:EAM trial did not meet its primary endpoint of a statistically significant improvement in the DRSS score compared to placebo. The trial also did not meet its key secondary efficacy endpoints. However, **nesvategrast** was found to be safe and well-tolerated. A post-hoc analysis of a key secondary endpoint suggested a statistically significant reduction in the development of VTEs in a subgroup of patients with moderately severe to severe NPDR at baseline. The full results of the DR:EAM trial have not yet been published in a peer-reviewed journal.

## Conclusion

**Nesvategrast** is a selective RGD integrin inhibitor with a well-defined preclinical pharmacological profile, demonstrating potent inhibition of ανβ3, ανβ6, and ανβ8 integrins and efficacy in animal models of ocular neovascularization. Its mechanism of action is centered on the disruption of key signaling pathways involved in angiogenesis and vascular permeability. Despite the promising preclinical data, the Phase 2 DR:EAM clinical trial did not demonstrate a significant clinical benefit in the overall study population with diabetic retinopathy. Further analysis of the clinical data, particularly in specific patient subgroups, and potentially further research into its mechanism of action, will be necessary to determine the future of **nesvategrast** in the treatment of retinal vascular diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. The role of αν integrins during angiogenesis: insights into potential mechanisms of action and clinical development PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin-Mediated TGFβ Activation Modulates the Tumour Microenvironment PMC [pmc.ncbi.nlm.nih.gov]
- 3. hcplive.com [hcplive.com]
- 4. ανβ3 Integrin Limits the Contribution of Neuropilin-1 to Vascular Endothelial Growth Factor-induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]



- 5. Ocular Distribution and Pharmacodynamics of SF0166, a Topically Administered ανβ3
   Integrin Antagonist, for the Treatment of Retinal Diseases PubMed
   [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Nesvategrast: A Technical Deep Dive into its Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610802#nesvategrast-mechanism-of-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com